6-Methyl-3,5-heptadien-2-one

Descripción general

Descripción

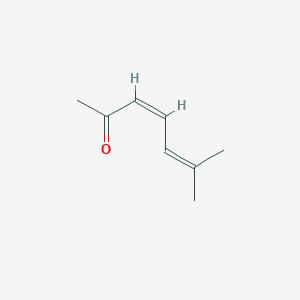

6-Methyl-3,5-heptadien-2-one is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . It is a member of the heptadienone family, characterized by the presence of a heptadiene backbone with a ketone functional group. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methyl-3,5-heptadien-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product . The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-3,5-heptadien-2-one undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Food Industry Applications

Flavoring Agent

6-Methyl-3,5-heptadien-2-one is recognized for its sweet, cinnamon, and coconut-like flavor profile, making it suitable for use as a flavoring agent in various food products. It has been detected in tomatoes (Solanum lycopersicum), suggesting its potential as a natural flavor enhancer or biomarker for tomato consumption .

Table 1: Flavor Profile and Detection in Foods

| Food Source | Detection Status | Flavor Profile |

|---|---|---|

| Cherry Tomatoes | Detected but not quantified | Sweet, cinnamon |

| Garden Tomatoes | Detected but not quantified | Sweet, coconut |

Fragrance Industry Applications

Fragrance Component

In the fragrance industry, this compound is utilized for its spicy and green notes. Its inclusion in perfumes and personal care products enhances the aromatic complexity. Studies have shown that it produces minimal skin sensitization reactions during testing, indicating a favorable safety profile for cosmetic applications .

Plant Growth Regulator

Recent studies indicate that this compound may play a role in plant physiology by influencing aroma composition in grapes. Its concentration remained stable under specific foliar applications, suggesting potential use as a growth regulator or enhancer of aromatic compounds in viticulture .

Potential Therapeutic Uses

Research into the therapeutic applications of this compound is still emerging. Its presence as a natural compound in food sources raises questions about its health benefits and potential roles in dietary interventions. Further studies are warranted to explore its biological activities and mechanisms of action.

Mecanismo De Acción

The mechanism of action of 6-Methyl-3,5-heptadien-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Heptadien-2-one, 6-methyl-, (E)-: A stereoisomer of 6-Methyl-3,5-heptadien-2-one with similar chemical properties but different spatial arrangement of atoms.

This compound, (Z)-: Another stereoisomer with distinct physical and chemical properties.

2-Methyl-2,4-heptadien-6-one: A structural isomer with a different arrangement of double bonds and functional groups.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the presence of a methyl group at the sixth position. This structural configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .

Actividad Biológica

6-Methyl-3,5-heptadien-2-one is an organic compound with the molecular formula C₈H₁₂O, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food preservation. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Density : 0.89 g/cm³

- Boiling Point : 95-96°C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Listeria monocytogenes | 14 |

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with microbial cell membranes and inhibit essential metabolic pathways.

Biochemical Pathways

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, compromising their integrity.

- Enzyme Inhibition : It potentially inhibits enzymes critical for bacterial growth and metabolism.

- Reactive Oxygen Species Modulation : There is evidence suggesting that it can modulate oxidative stress responses in microbial cells.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Skin Sensitization Evaluation :

A study evaluated the sensitization potential of this compound through human testing. Minimal responses were observed during induction phases, indicating low allergenic potential in humans . -

Natural Product Research :

Research highlighted the role of this compound as a component in essential oils from various plants. It was noted for its ability to enhance the antimicrobial activity of other compounds when combined . -

Volatile Organic Compounds Emission :

A study on volatile organic compounds emitted by certain plant varieties identified this compound as a significant contributor to the protective properties against pathogens like Puccinia graminis var. tritici .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests that it may be rapidly absorbed and metabolized within biological systems. Its stimulating effects on skin and eyes have been documented; however, it also poses risks for irritation at higher concentrations.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Systemic |

| Metabolism | Hepatic |

| Excretion | Urinary |

Propiedades

IUPAC Name |

(3E)-6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.899 | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1604-28-0, 16647-04-4 | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources and potential biological activities of 6-methyl-3,5-heptadien-2-one?

A: this compound is a natural constituent of various essential oils, including those derived from Ceylon tea [] and Artemisia kotuchovii []. Research suggests that this compound might play a role in modulating innate immune responses. Specifically, it has shown inhibitory effects on human neutrophil responses, including calcium flux, chemotaxis, and reactive oxygen species production [].

Q2: How does the structure of this compound relate to its reactivity?

A: this compound possesses a conjugated diene system, making it susceptible to various chemical reactions. For instance, it can undergo selective reduction to form geranylacetone, a commercially valuable fragrance compound []. This reduction, catalyzed by ene-reductases, highlights the reactivity of the conjugated double bonds within the molecule [].

Q3: Can this compound be synthesized through catalytic isomerization?

A: Yes, this compound can be selectively synthesized from an allenyl allylic alcohol precursor (6-methyl-1,2,5-heptatrien-4-ol) through isomerization catalyzed by vanadium or molybdenum complexes []. This reaction highlights the potential of utilizing metal catalysts for the controlled synthesis of this compound.

Q4: How does oxidation impact this compound in complex mixtures?

A: Studies investigating zeaxanthin degradation in soybean oil revealed that this compound can form as a volatile product during the oxidation process []. This finding suggests that the presence of this compound in natural products or food systems might be influenced by oxidative conditions.

Q5: What spectroscopic techniques can provide structural information about this compound?

A: ¹³C-NMR spectroscopy has been used to characterize the structure of this compound, particularly when complexed with transition metals like iron []. This technique provides valuable insights into the electronic environment and bonding within the molecule.

Q6: Are there safety assessments available for this compound?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound []. While the specific details of the assessment are not provided in the abstract, its existence indicates ongoing efforts to understand the safety profile of this compound.

Q7: What is the historical context of this compound research?

A: Early research on this compound focused on its identification as an autoxidation product of alloocimene []. This work laid the foundation for further investigations into its synthesis, reactivity, and biological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.